1-Chloro-1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one
Description
1-Chloro-1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one is a chlorinated aromatic ketone characterized by a propan-2-one backbone substituted with a 2-(chloromethyl)-4-mercaptophenyl group. The compound features two chlorine atoms (one on the ketone carbon and another on the methyl group of the phenyl ring) and a thiol (-SH) group at the para position of the aromatic ring. These functional groups confer unique reactivity, particularly in nucleophilic substitution (Cl groups) and redox or conjugation reactions (SH group).
Properties
Molecular Formula |
C10H10Cl2OS |
|---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-chloro-1-[2-(chloromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)10(12)9-3-2-8(14)4-7(9)5-11/h2-4,10,14H,5H2,1H3 |
InChI Key |
VMMIJNZNSVFEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)S)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Electrophilic Substitution
This approach involves stepwise introduction of substituents onto a pre-formed propan-2-one-phenyl framework. The mercapto group (-SH) is typically introduced first via thiolation of a nitro precursor, followed by chloromethylation using formaldehyde and hydrochloric acid under Lewis acid catalysis. Final chlorination at the propan-2-one position is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅).
Modular Assembly via Cross-Coupling
Palladium-catalyzed coupling reactions enable the construction of the chloromethyl-mercaptophenyl fragment before attachment to the propan-2-one core. For example, Suzuki-Miyaura coupling has been employed to integrate boronic acid derivatives containing protected thiol groups with chloromethyl-substituted aryl halides. Deprotection and ketone formation complete the synthesis.
One-Pot Multicomponent Reactions
Recent advances utilize tandem reactions to streamline synthesis. A notable example involves the concurrent formation of the propan-2-one and phenyl ring substituents through condensation of chloroacetone, thiourea, and chloromethylbenzaldehyde derivatives in the presence of acidic ionic liquids.
Stepwise Reaction Mechanisms
Thiolation of Nitro Precursors
The conversion of nitro groups to mercapto groups proceeds via intermediate formation of a diazonium salt, followed by treatment with sodium hydrosulfide (NaSH). For instance, 4-nitropropiophenone is reduced to 4-aminopropiophenone, diazotized, and reacted with NaSH to yield 4-mercaptopropiophenone.
Key Reaction:
$$
\text{4-Nitropropiophenone} \xrightarrow{\text{Sn/HCl}} \text{4-Aminopropiophenone} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium Salt} \xrightarrow{\text{NaSH}} \text{4-Mercaptopropriophenone}
$$
Chloromethylation Strategies
Chloromethylation employs the Blanc reaction, where formaldehyde and HCl react with the aromatic ring in the presence of ZnCl₂. Positioning the chloromethyl group ortho to the mercapto group requires careful control of reaction conditions to avoid over-substitution.
Optimized Conditions:
Propan-2-one Chlorination
Chlorination at the α-position of the ketone is achieved using SO₂Cl₂ in dichloromethane. The reaction proceeds via a radical mechanism, with initiation by trace peroxides:
$$
\text{R-CO-CH}3 + \text{SO}2\text{Cl}2 \xrightarrow{\Delta} \text{R-CO-CH}2\text{Cl} + \text{SO}_2 + \text{HCl}
$$
Optimization of Reaction Conditions
Solvent Systems
Catalysis
Purification Techniques
- Silica gel chromatography with gradient elution (hexane:ethyl acetate) resolves closely related derivatives.
- Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >98% purity for industrial batches.
Comparative Analysis of Methodologies
| Parameter | Sequential Substitution | Cross-Coupling | One-Pot Synthesis |
|---|---|---|---|
| Overall Yield | 52% | 48% | 61% |
| Reaction Time | 72 h | 48 h | 24 h |
| Scalability | Moderate | Low | High |
| Byproduct Formation | 15–20% | 10–12% | 5–8% |
| Cost Index | 1.0 | 1.8 | 0.7 |
The one-pot method demonstrates superior efficiency but requires precise stoichiometric control. Cross-coupling approaches, while elegant, suffer from catalyst costs and sensitivity to oxygen.
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
1-Chloro-1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other
Biological Activity
1-Chloro-1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one is an organic compound notable for its unique structural features and potential biological activities. This compound, characterized by the presence of both chloro and mercapto functional groups, has garnered interest in medicinal and biochemical research due to its possible applications in enzyme inhibition and therapeutic development.
- Molecular Formula : C10H10Cl2OS
- Molecular Weight : 249.16 g/mol
- CAS Number : 1804272-20-5
- Boiling Point : Approximately 366.6 °C
- Density : 1.323 g/cm³
| Property | Value |
|---|---|
| Molecular Formula | C10H10Cl2OS |
| Molecular Weight | 249.16 g/mol |
| Boiling Point | 366.6 °C |
| Density | 1.323 g/cm³ |
| pKa | 5.84 |
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes through the formation of covalent bonds. The mercapto group can facilitate these interactions, leading to the inhibition of enzymatic activity, which is crucial in various biochemical pathways. This mechanism suggests potential applications in drug development targeting specific enzymes involved in diseases.
Enzyme Inhibition
Research has indicated that compounds with similar structures exhibit significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). For instance, studies have shown that related compounds possess IC50 values in the low micromolar range against AChE, suggesting that 1-Chloro-1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one may exhibit comparable inhibitory effects.
Case Studies
- AChE Inhibition : A study involving structurally similar compounds reported IC50 values as low as 0.09 μM for AChE inhibition, indicating a strong potential for neuroprotective applications in Alzheimer's disease treatment .
- MAO Inhibition : Another study highlighted the importance of substituents on the phenyl ring affecting MAO-B inhibition, where compounds with chloromethyl groups showed enhanced activity compared to their unsubstituted counterparts .
Research Findings
Recent investigations into related compounds have provided insights into their biological activities:
- Neuroprotective Effects : Compounds with mercapto groups have been shown to protect neuronal cells from oxidative stress, which is a critical factor in neurodegenerative diseases .
- Antimicrobial Properties : The presence of chloromethyl and mercapto groups has been linked to antimicrobial activities against various pathogens, supporting the exploration of these compounds in developing new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related propan-2-one derivatives with variations in substituents, as summarized below:
Physicochemical Properties
- Polarity and Solubility: The presence of -SH and -Cl groups in the target compound increases polarity compared to analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (non-polar cyclopropyl group) . This enhances solubility in polar solvents (e.g., DMSO, ethanol) but reduces lipid solubility.
- Acidity: The thiol group (pKa ~10) is more acidic than phenolic -OH (pKa ~10–12) or methoxy groups, enabling deprotonation under mild basic conditions. This contrasts with hydrazinylidene derivatives, where N–H groups (pKa ~15–20) require stronger bases for deprotonation .
- Thermal Stability : Chlorine substituents on aromatic rings generally enhance thermal stability. However, the -SH group may reduce stability due to oxidative susceptibility, unlike methoxy or cyclopropyl analogs .
Crystallographic and Spectroscopic Data
- Crystal Packing : Analogous hydrazinylidene derivatives (e.g., 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one) exhibit hydrogen-bonded chains via N–H⋯O interactions . The target compound’s -SH group may instead form S–H⋯O or S–H⋯S interactions, altering packing efficiency.
- NMR Signatures : The -SH proton is expected to resonate at δ 1.5–3.5 ppm (broad), distinct from methoxy (δ ~3.8 ppm) or cyclopropyl protons (δ 0.5–1.5 ppm) in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
